molecular formula C21H25NO2S2 B2956732 2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797726-90-9

2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2956732
M. Wt: 387.56
InChI Key: YRRAKDKEVUEKRR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), an ethylthio group (-SCH2CH3), and a phenylthio group (-SC6H5). The tetrahydro-2H-pyran-4-yl group indicates the presence of a six-membered ring containing one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or acid chloride to form the amide bond. The ethylthio and phenylthio groups could be introduced via nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the benzene ring. The presence of the tetrahydro-2H-pyran-4-yl group suggests that this compound may exist as a mixture of stereoisomers .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The thioether groups (-SR) might be oxidized to sulfoxides or sulfones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the sulfur atoms might make the compound somewhat polar .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structures of New Enaminones: Research by Brbot-Šaranović et al. (2000) focused on the synthesis of isomeric enaminones, including compounds similar to 2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide. These compounds were studied using NMR spectra and X-ray diffractometry, revealing insights into their molecular structures and intramolecular hydrogen bonds (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Heterocyclic Synthesis

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis: Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, similar in structure to the chemical of interest. These compounds were utilized to yield various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antiviral Applications

  • New Route to Synthesis of Benzamide-Based Compounds with Anti-Influenza Activity: Hebishy et al. (2020) reported the synthesis of novel benzamide-based compounds, similar to the compound , exhibiting significant anti-influenza A virus (H5N1) activities. This research underscores the potential of such compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).

Antioxidant and Antimicrobial Properties

  • Synthesis and Evaluation of Thiazoles as Antioxidants: Amer et al. (2011) synthesized compounds related to 2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, evaluating their potential as antioxidant additives for lubricating oils. This indicates the chemical's relevance in industrial applications (Amer, Hassan, Moawad, & Shaker, 2011).
  • Antimicrobial Properties of New Acylthiourea Derivatives: Research by Limban et al. (2011) on acylthiourea derivatives, which share structural similarities with the compound of interest, demonstrated their effectiveness against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Pharmacological Studies

  • Antihyperglycemic Agents: Kees et al. (1996) conducted studies on compounds structurally related to 2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, identifying their potential as antihyperglycemic agents. This research contributes to understanding the compound's possible role in treating diabetes (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

properties

IUPAC Name

2-ethylsulfanyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S2/c1-2-25-19-11-7-6-10-18(19)20(23)22-16-21(12-14-24-15-13-21)26-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRAKDKEVUEKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

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